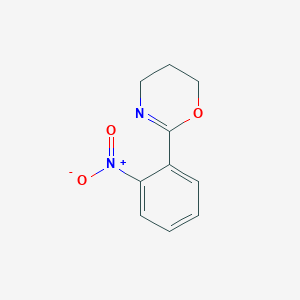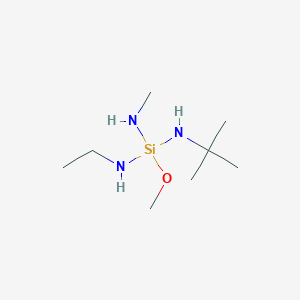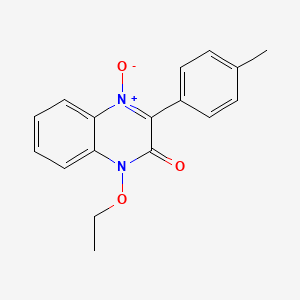
1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one is a complex organic compound with a unique structure that includes an ethoxy group, a methylphenyl group, and a quinoxalin-4-ium core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Introduction of the Ethoxy Group: This step involves the alkylation of the quinoxaline core with an ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate.
Attachment of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst like aluminum chloride.
Oxidation to Form the Oxidoquinoxalin-4-ium: The final step involves the oxidation of the quinoxaline core to form the oxidoquinoxalin-4-ium structure, which can be achieved using an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced to its corresponding quinoxaline derivative using reducing agents like sodium borohydride.
Substitution: The ethoxy and methylphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce quinoxaline derivatives.
科学研究应用
1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a fluorescent marker due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence oxidative stress pathways and cellular signaling processes.
相似化合物的比较
Similar Compounds
1-Ethoxy-3-(4-methylphenyl)urea: This compound shares the ethoxy and methylphenyl groups but has a different core structure.
4-Methylphenylquinoxaline: Similar core structure but lacks the ethoxy group and the oxidoquinoxalin-4-ium moiety.
Uniqueness
1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one is unique due to its combination of functional groups and its oxidoquinoxalin-4-ium core. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds.
属性
CAS 编号 |
371136-90-2 |
|---|---|
分子式 |
C17H16N2O3 |
分子量 |
296.32 g/mol |
IUPAC 名称 |
1-ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one |
InChI |
InChI=1S/C17H16N2O3/c1-3-22-19-15-7-5-4-6-14(15)18(21)16(17(19)20)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 |
InChI 键 |
HYQYTDQGOXLMKS-UHFFFAOYSA-N |
规范 SMILES |
CCON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=C(C=C3)C)[O-] |
溶解度 |
33.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



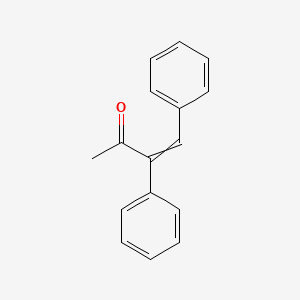
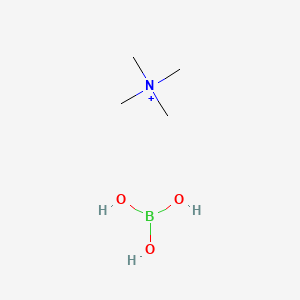
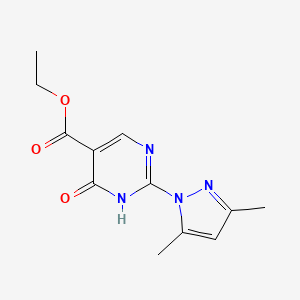
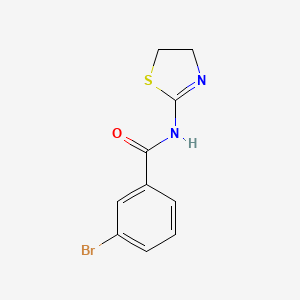
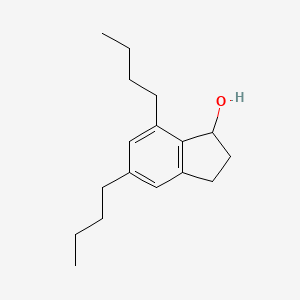
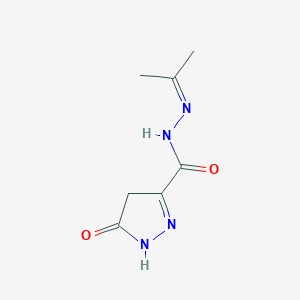
![1-Methylbicyclo[3.1.0]hexane](/img/structure/B14165546.png)
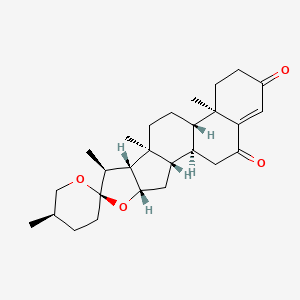

![2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14165572.png)
